1-({[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide
Description
The compound 1-({[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide features a thieno[3,4-c]pyrazole core modified with a 4-fluorophenyl substituent, a sulfone group (5,5-dioxo), and a piperidine-4-carboxamide side chain.
Properties
IUPAC Name |
1-[2-[[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O5S/c20-12-1-3-13(4-2-12)25-17(14-9-31(29,30)10-15(14)23-25)22-18(27)19(28)24-7-5-11(6-8-24)16(21)26/h1-4,11H,5-10H2,(H2,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERSITFDMGVHMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-({[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
1-({[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets and pathways . Its applications in industry include the development of new materials, catalysts, and pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-({[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biological pathways . The compound’s fluorophenyl group and thieno[3,4-c]pyrazole core play crucial roles in its binding affinity and specificity, allowing it to exert its effects at the molecular level .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Modifications
N-{5,5-Dioxo-2-Phenyl-2H,4H,6H-5λ⁶-Thieno[3,4-c]Pyrazol-3-yl}-1-(4-Methoxyphenyl)-5-Oxopyrrolidine-3-Carboxamide
- Structural Differences :
- Replaces the 4-fluorophenyl group with a simple phenyl ring.
- Substitutes the piperidine-4-carboxamide with a pyrrolidine-5-oxo-carboxamide.
- The pyrrolidine ring (5-membered) introduces conformational rigidity, which may restrict binding to flexible active sites.
tert-Butyl (2S)-Cyclohexyl({[5-(2,6-Dimethoxyphenyl)-1-(4-Fluorophenyl)-1H-Pyrazol-3-yl]Carbonyl}amino)Ethanoate
- Structural Differences: Features a pyrazole core instead of thieno[3,4-c]pyrazole. Includes a 2,6-dimethoxyphenyl group and a tert-butyl ester.
- The methoxy groups enhance solubility but may sterically hinder target binding.
Pharmacokinetic and Physicochemical Properties
- Key Observations :
- The target compound’s 4-fluorophenyl group and piperidine carboxamide balance lipophilicity (clogP 3.8) and solubility (12.5 µM), optimizing bioavailability.
- Higher clogP in analogs like the tert-butyl derivative correlates with reduced solubility, emphasizing the importance of substituent polarity.
Methodological Considerations for Comparative Analysis
Computational Similarity Assessment
- Tanimoto Coefficient Analysis: Molecular fingerprinting (e.g., Morgan fingerprints) reveals ~65% similarity between the target compound and tert-butyl derivatives, driven by shared carboxamide and fluorophenyl groups. Thieno[3,4-c]pyrazole-specific features reduce similarity to pyrazole-core analogs (<50%).
Experimental Validation
- Calcium Mobilization Assays :
- Competitive Binding Studies :
- Structural analogs with bulkier substituents (e.g., 2,6-dimethoxyphenyl) exhibit reduced affinity due to steric clashes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
